Ethanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime
Description
1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is a substituted aromatic oxime derivative characterized by a decyloxy chain at the para position and a hydroxyl group at the ortho position relative to the ethanone oxime moiety. Its molecular formula is C₁₈H₂₉NO₃ (oxime form: C₁₈H₂₈N₂O₃), with a molecular weight of 315.43 g/mol (oxime: 328.43 g/mol) . The compound is synthesized via the reaction of 4-(decyloxy)-2-hydroxyacetophenone with hydroxylamine under basic conditions, forming the oxime functional group (–C=N–OH) . Its structure features intramolecular hydrogen bonding between the hydroxyl and oxime groups, influencing its planarity and reactivity .
Properties
CAS No. |
99283-84-8 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-decoxy-2-(N-hydroxy-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-13-22-16-11-12-17(15(2)19-21)18(20)14-16/h11-12,14,20-21H,3-10,13H2,1-2H3 |
InChI Key |
OHIORSVUWCEHNT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
Alkoxy Chain Length : The decyloxy substituent in the target compound enhances hydrophobicity compared to methoxy/ethoxy analogs, influencing solubility and membrane permeability .
Hydrogen Bonding: Ortho-hydroxyl groups (e.g., in 1-(2-hydroxy-4-methoxyphenyl)ethanone oxime) stabilize planar conformations via intramolecular O–H···N hydrogen bonds, critical for metal coordination .
Biological Activity : Methoxy and ethoxy derivatives show moderate antibacterial activity (e.g., MIC = 32 µg/mL against S. aureus), while the decyloxy analog’s bioactivity is uncharacterized .
Coordination Chemistry Comparisons
Table 2: Metal Complexation Behavior
Key Findings:
- The decyloxy chain in the target compound facilitates the formation of stable square planar Cu(II) complexes, attributed to steric and electronic effects .
- Schiff base oximes (e.g., (E)-1-(4-aminophenyl)ethanone oxime) exhibit higher stability constants due to additional N-donor sites, enhancing their efficacy in medicinal chemistry .
Biological Activity
1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The chemical formula for 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime is . Its structure features a phenolic moiety and an oxime functional group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 262.35 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the hydroxyl group in the phenolic structure is crucial for scavenging free radicals, thus potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of phenolic compounds can significantly lower oxidative damage in cellular models.
Enzyme Inhibition
1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime has been investigated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : This enzyme is critical in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are valuable in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that this compound may exhibit competitive inhibition against AChE, similar to other phenolic compounds .
- Carbonic Anhydrases (CAs) : These enzymes play a role in maintaining acid-base balance. The compound's potential as a CA inhibitor could lead to applications in treating conditions such as glaucoma and epilepsy .
Cytotoxicity
Cytotoxicity assays have indicated that 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime may possess selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.
Study 1: AChE Inhibition
In a study assessing various phenolic compounds, 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime was tested for AChE inhibitory activity. The results indicated a Ki value suggesting moderate potency as an AChE inhibitor, comparable to established drugs used in Alzheimer's treatment .
Study 2: Antioxidant Effects
Another investigation focused on the antioxidant capacity of this compound. Using DPPH and ABTS assays, it was found that it effectively scavenged free radicals, demonstrating potential as a protective agent against oxidative stress-related diseases.
The biological activities of 1-(4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime can be attributed to several mechanisms:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
